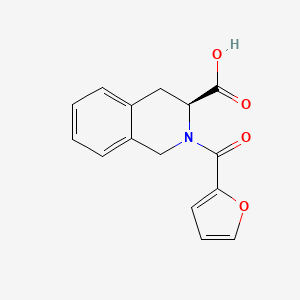

(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral tetrahydroisoquinoline (Tic) derivative featuring a furan-2-carbonyl substituent at the 2-position. The Tic scaffold is a conformationally constrained α-amino acid analog of phenylalanine (Phe) and proline, imparting rigidity to peptide backbones and enabling precise molecular interactions in biological and catalytic systems .

Properties

Molecular Formula |

C15H13NO4 |

|---|---|

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(3S)-2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C15H13NO4/c17-14(13-6-3-7-20-13)16-9-11-5-2-1-4-10(11)8-12(16)15(18)19/h1-7,12H,8-9H2,(H,18,19)/t12-/m0/s1 |

InChI Key |

AYMBVSQNDBSFNW-LBPRGKRZSA-N |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an amino acid derivative reacts with an aldehyde or ketone to form the tetrahydroisoquinoline ring.

Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The furan ring and the tetrahydroisoquinoline core can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

While the search results provide information on related compounds, there is no direct information available regarding the specific applications of "(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid." However, the search results do shed light on related compounds and their applications, which can help infer potential research avenues for the target compound.

Related Compounds and Potential Applications

- Tetrahydroisoquinoline Derivatives: A study in Chemical and Pharmaceutical Bulletin details the synthesis and biological evaluation of novel 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives . These compounds were found to be peroxisome proliferator-activated receptor γ (PPARγ) partial agonists with protein-tyrosine phosphatase 1B (PTP-1B) inhibitory activity, suggesting potential anti-diabetic effects .

- 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid: This compound, closely related to the target compound, is available for proteomics research .

- N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,6-dimethoxybenzamide: This compound has a molecular weight of 406.4 and the molecular formula C23H22N2O5 .

Potential Research Avenues

Given the information on related compounds, here are potential research avenues for "this compound":

- Biological Evaluation: Investigate its potential as a peroxisome proliferator-activated receptor γ (PPARγ) partial agonist and its inhibitory activity on protein-tyrosine phosphatase 1B (PTP-1B) . This could provide insights into its potential anti-diabetic effects.

- Proteomics Research: Utilize it in proteomics research, given the availability of the related compound 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid .

- Coordination Chemistry: Explore its potential to form coordination compounds with various metal ions like Cu2+, Co2+, and Co3+ .

- Catalysis: Test its efficacy in enantioselective catalysis of reactions such as the nitroaldol addition or the Michael addition .

Mechanism of Action

The mechanism of action of (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

PPARγ Agonists

Tic derivatives with substitutions at the 2- and 7-positions have shown potent PPARγ agonist activity, critical for diabetes treatment. Key examples include:

Key Observations :

- KY-021 exhibits the highest potency (EC50 = 11.8 nM), attributed to its bulky 2-benzyl and 7-oxazolyl ethoxy groups, which enhance receptor binding .

- Compound 14i demonstrates dual PPARγ/PTP-1B activity, likely due to the flexible hexadienoyl chain facilitating interactions with multiple targets .

- The target compound’s furan-2-carbonyl group is smaller and less lipophilic than benzyl or hexadienoyl substituents, which may reduce PPARγ affinity but improve solubility.

Organocatalysts

N-Functionalized Tic derivatives serve as enantioselective catalysts. Examples include:

Key Observations :

Coordination Chemistry

Tic derivatives form complexes with transition metals, enabling enantioselective catalysis:

Key Observations :

Structural Analogs in Peptide Design

Tic is widely used as a constrained Phe or proline surrogate:

Key Observations :

Biological Activity

(3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline (THIQ) that has garnered interest due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydroisoquinoline backbone with a furan-2-carbonyl substituent. This unique structure contributes to its biological activity.

Research indicates that THIQ derivatives can interact with various biological targets:

- Dopaminergic Pathways : Compounds similar to this compound have been studied for their potential in treating dopaminergic nerve diseases. They may exert neuroprotective effects by modulating dopamine receptor activity and inhibiting oxidative stress pathways .

- Anticancer Activity : Some studies suggest that THIQ derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve the modulation of kinase signaling pathways .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the effects of THIQ derivatives on neuronal cultures exposed to neurotoxic agents. Results indicated that these compounds significantly reduced cell death and oxidative damage, suggesting their potential as therapeutic agents for neurodegenerative diseases .

- Anticancer Activity : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent activity against tumor cells .

- Inflammatory Response Modulation : Research highlighted the ability of THIQ derivatives to modulate inflammatory responses in vitro by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3S)-2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid?

- Methodological Answer : The compound is synthesized via:

- Pictet-Spengler Cyclization : Modified conditions (e.g., Boc-protected intermediates) yield the tetrahydroisoquinoline core with high enantiomeric excess (95% yield, ≤7% racemization) .

- Coupling Reactions : Amine intermediates are coupled with acyl groups (e.g., furan-2-carbonyl) using DCC/HOBt or hydrogenolysis for deprotection .

- Chiral Resolution : Recrystallization improves enantiomeric purity to >99% .

Q. How is the structural integrity and stereochemistry of this compound validated?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C-NMR confirms regiochemistry and detects conformers (e.g., amide rotamers in coordination compounds) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for metal-coordinated derivatives .

- Chiral HPLC : Quantifies enantiomeric excess during synthesis .

Q. What analytical techniques are recommended for purity assessment and impurity profiling?

- Methodological Answer :

- HPLC/LC-MS : Identifies impurities (e.g., Quinapril-related byproducts) using EP reference standards .

- Titration : Validates hydrochloride salt content (99–101% purity) in pharmaceutical-grade batches .

Advanced Research Questions

Q. How can researchers design experiments to evaluate PPARγ/α agonist activity of this compound?

- Methodological Answer :

- Transactivation Assays : Use PPAR-responsive luciferase reporter cells to measure agonist potency (EC₅₀) .

- Gene Expression Profiling : Quantify downstream targets (e.g., adiponectin for PPARγ) via qPCR .

- Competitive Binding Studies : Compare with known agonists (e.g., rosiglitazone) using radiolabeled ligands .

Q. What strategies mitigate racemization during the synthesis of (3S)-configured derivatives?

- Methodological Answer :

- Low-Temperature Coupling : Reduces epimerization during acylations (e.g., DCC/HOBt at 0–5°C) .

- Enzymatic Resolution : Lipases or proteases selectively hydrolyze undesired enantiomers .

- Protecting Group Optimization : Boc groups stabilize intermediates against racemization during deprotection .

Q. How can this compound serve as a chiral ligand in enantioselective catalysis?

- Methodological Answer :

- Metal Coordination : Form 2,6-bis-acylated pyridine derivatives with Cu²⁺/Co³⁺ for asymmetric nitroaldol or Michael additions .

- Organocatalysis : Derivatize to carboxamides/thioamides for aldol reactions (e.g., 80–90% ee achieved with substituted amides) .

Q. What experimental approaches validate angiotensin II receptor antagonism for therapeutic potential?

- Methodological Answer :

- In Vitro Binding Assays : Radioligand displacement (e.g., [³H]-angiotensin II) in AT₂R-expressing cell membranes .

- In Vivo Hypertension Models : Measure blood pressure reduction in spontaneously hypertensive rats (SHR) .

- Metabolite Stability Studies : Assess pharmacokinetics using LC-MS/MS to identify active metabolites .

Key Research Challenges

- Chiral Purity Maintenance : Racemization during deprotection requires stringent temperature control .

- Biological Activity Specificity : Off-target effects (e.g., PTP-1B inhibition) necessitate selectivity screens .

- Coordination Chemistry : Conformational flexibility in metal complexes impacts catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.